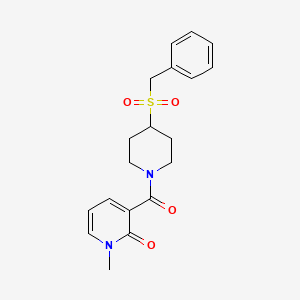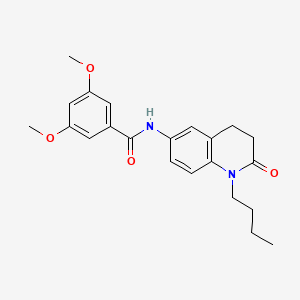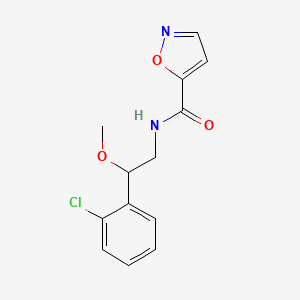
3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one" is a chemically synthesized molecule that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its presence in many biologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in several studies. For instance, derivatives were prepared by treating substituted benzhydryl chlorides with a piperidine precursor followed by N-sulfonation with sulfonyl chlorides . Another method involved the use of polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives . These methods highlight the versatility of synthetic approaches to access a variety of piperidine-based compounds, which could potentially include the synthesis of "3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one".
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be modified with various substituents to alter its properties. The benzylsulfonyl group, as seen in the compound of interest, is a common moiety that can influence the molecule's reactivity and interaction with biological targets . NMR spectroscopy, including 1H and 13C NMR, is often used to characterize these compounds and confirm their structures .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. For example, they can be involved in hydrogenation and dehydrocyclization reactions , and they can also act as intermediates in multi-component reactions to yield complex products . The presence of functional groups such as benzylsulfonyl can further influence the reactivity of these compounds, potentially leading to diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of substituents like benzylsulfonyl can affect the compound's solubility, boiling point, and stability. These properties are crucial for the compound's potential application as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for drug formulation .
Case Studies
Several case studies have demonstrated the biological relevance of piperidine derivatives. For instance, some derivatives have shown potent antimicrobial activities against pathogens affecting tomato plants . Others have displayed selective cytotoxicity towards cancer cells, indicating their potential as anticancer agents . Additionally, piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-benzylsulfonylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-20-11-5-8-17(18(20)22)19(23)21-12-9-16(10-13-21)26(24,25)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAKMFOONKKDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3000847.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)
![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)




![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)